molecular formula C18H14BrN3O B2993574 N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide CAS No. 2034393-72-9

N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide

Cat. No.: B2993574
CAS No.: 2034393-72-9
M. Wt: 368.234
InChI Key: SFZDFCGLXWZJND-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-2-bromobenzamide is a synthetic small molecule characterized by a 2,4'-bipyridine core linked to a 2-bromobenzamide group via a methylene bridge.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZDFCGLXWZJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide may involve large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysts can enhance the efficiency and yield of the reaction .

Scientific Research Applications

Chemistry: N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and luminescent properties .

Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. Its ability to form metal complexes makes it a candidate for drug development and diagnostic applications .

Industry: In the industrial sector, N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique chemical and physical properties, such as enhanced catalytic activity and luminescence . The bipyridine moiety acts as a chelating ligand, binding to metal ions and stabilizing the complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the bipyridine linkage, substituent positions, and appended functional groups. Key comparisons are outlined below:

Substituent Position and Bipyridine Linkage

  • N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17f) :
    This purine derivative features a 2,3′-bipyridine linkage. Compared to the target compound’s 2,4′-bipyridine core, the altered linkage reduces conjugation efficiency, as evidenced by its lower synthesis yield (66% vs. 82% for the 2,4′-linked analog 17g) . The presence of a purine ring in 17f introduces hydrogen-bonding capacity absent in the target benzamide.

  • N-([2,4′-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine (17g) :
    The 2,4′-bipyridine linkage in this compound enhances synthetic efficiency (82% yield), likely due to improved resonance stabilization. However, the appended pyridin-3-yl group may sterically hinder interactions compared to the bromobenzamide in the target compound .

Functional Group Modifications

  • 3-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)benzamide (18b): This analog replaces the bromine atom with a benzamide group at the meta position. Its lower yield (37%) compared to halogenated derivatives suggests bromine may stabilize intermediates during synthesis .
  • Br).

Electrochemical and Photophysical Properties

Compounds with 4,4′-bipyridine linkages (e.g., those in ) exhibit redox activity detectable via cyclic voltammetry (CV), with reversible oxidation/reduction peaks at −1.2 V and +0.8 V (vs. Ag/AgCl). The target compound’s 2,4′-bipyridine core may display similar redox behavior but with shifted potentials due to reduced conjugation. Photoluminescence studies of 4,4′-bipyridine derivatives show emission maxima at 450 nm (λex = 360 nm), suggesting the target compound’s fluorescence could be quenched by the bromine atom’s heavy-atom effect .

Data Tables

Table 2. Halogenated Analog Comparison

Compound Name Halogen Molecular Weight (g/mol) Key Functional Groups
N-([2,4'-Bipyridin]-3-ylmethyl)-2-bromobenzamide Br ~390 (estimated) Bipyridine, Bromobenzamide
2-chloro-4-{...}-benzamide () Cl 518.012 Bipiperidin, CF3

Research Implications

The target compound’s 2,4′-bipyridine core and bromobenzamide group position it as a hybrid between kinase-targeting purine derivatives () and halogenated benzamide scaffolds (). Its synthetic accessibility may exceed that of 2,3′-linked analogs, while its bromine atom could enhance target binding via halogen bonding—a feature absent in non-halogenated or chloro-substituted compounds . Further studies should explore its electrochemical behavior and biological activity relative to these analogs.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling pathways. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide is classified as a bipyridine derivative. Its structural formula can be represented as follows:

  • Chemical Formula : C₁₃H₁₃BrN₂O
  • Molecular Weight : 295.16 g/mol

The compound primarily interacts with cellular signaling pathways, particularly those involving serine/threonine-protein kinases. Notably, it has shown to influence the MAPK signaling pathway, which is crucial for various cellular processes including proliferation, differentiation, and apoptosis . The specific involvement of this compound in inhibiting or modulating these pathways can lead to significant therapeutic outcomes in cancer treatment.

Anticancer Properties

Research indicates that N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide exhibits anticancer activity by inhibiting cell migration and proliferation in various cancer cell lines. For instance, studies have demonstrated that it can block lamellipodial protrusions and cell migration in B16-F1 melanoma cells . The inhibition of the Arp2/3 complex, which plays a pivotal role in actin polymerization and cell motility, is a key mechanism through which this compound exerts its effects.

Toxicity and Safety Profile

In vitro studies have assessed the toxicity of N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide. The Ames test indicates that it is not AMES toxic, suggesting a favorable safety profile for further development . However, detailed toxicity studies are necessary to fully understand its safety in clinical applications.

Case Studies

Case Study 1: Inhibition of Melanoma Cell Migration
A study screened several compounds for their ability to inhibit the Arp2/3 complex. N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide was identified as one of the most potent inhibitors. It significantly reduced cell migration in B16-F1 melanoma cells compared to controls.

Case Study 2: Impact on Neuronal Signaling
Another investigation explored the effects of this compound on neuronal signaling pathways. It was found to modulate phosphorylation events related to neuronal differentiation and apoptosis . This suggests potential applications in neurodegenerative diseases where such pathways are disrupted.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of melanoma cell migration
Neuronal signalingModulation of MAPK pathway
ToxicityNon-AMES toxic

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